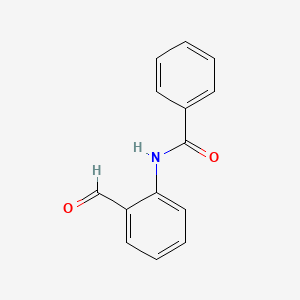

Benzanilide, 2'-formyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzanilide, 2'-formyl- (C₁₄H₁₁NO₂; molecular weight 225.24) is a substituted benzanilide derivative featuring a formyl (-CHO) group at the 2'-position of the benzene ring. The parent compound, benzanilide (C₁₃H₁₁NO; molecular weight 197.23), is a well-characterized amide used in pharmaceuticals and analytical chemistry as a reference standard . The introduction of the formyl group enhances its electronic properties, making it relevant in studies of intramolecular charge transfer (ICT) and optoelectronic applications .

Benzanilide itself is synthesized from benzophenone via condensation reactions, as noted in academic curricula .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzanilide, 2’-formyl- can be synthesized through various methods. One common approach involves the condensation of 2’-formylbenzoic acid with aniline under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the synthesis of benzanilides often employs solvent-free methods or microwave irradiation to enhance reaction efficiency and yield. For example, the use of clay doped with palladium nanoparticles as a recyclable catalyst under microwave irradiation has been reported to provide a scalable and efficient synthesis route .

Chemical Reactions Analysis

Types of Reactions: Benzanilide, 2’-formyl- undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like bromine in the presence of a catalyst.

Major Products:

Oxidation: 2’-formylbenzoic acid.

Reduction: 2’-hydroxymethylbenzanilide.

Substitution: Various substituted benzanilides depending on the substituent introduced.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to benzanilide and formyl groups:

Benzanilide Derivatives in Drug Synthesis

- Tyrosine Kinase Inhibitors: Benzanilide formation can be used in the synthesis of Bcr–Abl tyrosine kinase inhibitors (TKIs) . Native chemical ligation (NCL) can establish aromatic amide bonds between benzoyl and o-mercaptoaniline fragments . This method has been applied to synthesize thiolated ponatinib and GZD824 derivatives. Acid treatment can then provide benzothiazole structures, allowing for further diversification .

- DNA-Encoded Combinatorial Libraries (DELs): Nucleic acid-templated benzanilide formation could be applied in creating DNA-encoded combinatorial libraries .

Formylation Reactions

- Formylation of Aromatic Compounds: Carbon monoxide (CO) technology (HF/BF3) can be used to produce aldehydes from phenolic and cresylic feedstreams . Formyl fluoride can also be used to formylate aromatic compounds, with yields varying depending on the substrate .

- 2-Formyl Benzamides: N‐phthalimidoyl sulfoximine can undergo aminolysis under mild conditions to yield a range of 2‐formyl benzamides .

Other related compounds and applications

- CCK Receptor Antagonists: Benzodiazepines have been explored as dual CCK-A and -B antagonists for treating conditions like pancreatitis .

- Rubber Vulcanization Accelerators: N-cyclohexyl benzothiazole-S-sulfenamide is used as a rubber vulcanization accelerator .

- Industrial Applications of Fluoropolymers: Teflon finishes, which exhibit chemical inertness, water repellency, and other properties, are used in various industrial applications such as conveyor chutes, extrusion dies, and molding dies .

Mechanism of Action

The mechanism of action of benzanilide, 2’-formyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The formyl group can participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex, thereby inhibiting enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- Functional Groups : Amide (C=O-NH), benzene rings, and formyl (-CHO).

Structural and Functional Group Comparisons

Key Observations :

- Electronic Effects : The formyl group in 2'-formyl-benzanilide acts as an electron-withdrawing group, enhancing ICT properties compared to unsubstituted benzanilide. This is critical for applications in fluorescent sensors or organic electronics .

- Thermal Stability : Benzanilide units in polyimide films exhibit thermal stability up to 500°C . The formyl derivative may show reduced stability due to the formyl group’s susceptibility to oxidation or thermal decomposition.

Research Findings and Data

Intramolecular Charge Transfer (ICT)

Studies on benzanilide derivatives reveal that substituents like formyl groups significantly modulate ICT efficiency. The 2'-formyl substitution in benzanilide enhances dipole moments and polarizability, making it suitable for optoelectronic applications .

Thermal Behavior

Benzanilide-containing polyimide films demonstrate exceptional thermal stability (decomposition >500°C) due to rigid aromatic units . While 2'-formyl-benzanilide’s standalone thermal properties are undocumented, the formyl group may introduce slight destabilization compared to unsubstituted benzanilide.

Biological Activity

Benzanilide, specifically the 2'-formyl derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 2'-formyl-benzanilide, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H11N1O1

- Molecular Weight : 211.23 g/mol

- Density : 1.244 g/cm³

- Melting Point : 133-134°C

- Boiling Point : 309.6°C at 760 mmHg

The biological activity of 2'-formyl-benzanilide is attributed to its interaction with various biological targets. Studies indicate that it may function as a potassium channel opener, influencing smooth muscle relaxation. The compound's mechanism involves:

- Vasodilation : It has been shown to induce vasodilation in isolated rat aortic rings, suggesting a role in cardiovascular health.

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, enhancing or inhibiting their activity.

Case Study: Vasodilating Activity

A study conducted on a series of substituted benzanilides, including 2'-formyl-benzanilide, demonstrated significant vasodilating effects. The research utilized isolated rat aortic rings pre-contracted with KCl (20 mM) to assess the pharmacological effects. Key findings include:

- Potency : Certain derivatives exhibited strong smooth muscle relaxant properties.

- Inhibition Studies : The vasodilatory effects were inhibited by tetraethylammonium (TEA) and iberiotoxin (IbTX), indicating the involvement of large-conductance calcium-activated potassium (BK) channels in the mechanism of action .

Biological Activity Overview

| Biological Activity | Observations |

|---|---|

| Vasodilation | Induces relaxation in vascular smooth muscle |

| Enzyme Modulation | Potential interactions with metabolic enzymes |

| Antioxidant Activity | May exhibit radical scavenging properties |

Research Findings

- Vasodilating Effects : Research has confirmed that derivatives of benzanilide can act as effective vasodilators. In vitro studies demonstrated that these compounds could significantly reduce vascular tension .

- Antioxidant Properties : Some studies suggest that benzanilide derivatives possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress .

- Neuroprotective Effects : Preliminary findings indicate that certain benzanilide derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2'-formyl-benzanilide derivatives, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 2-formyl-substituted anilines with benzoyl chloride derivatives under basic conditions (e.g., NaOH), as demonstrated in classical amidation reactions . Recent advancements utilize catalysts like Ph3P/DDQ to enhance yields and selectivity, particularly for intermediates requiring regioselective formylation . Optimization parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side reactions like over-oxidation .

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve ambiguities in the structural characterization of 2'-formyl-benzanilide derivatives?

- Methodological Answer :

- <sup>1</sup>H NMR : The aldehyde proton (δ ~9.5–10.5 ppm) and amide NH (δ ~8–9 ppm) provide critical insights into electronic interactions and hydrogen bonding .

- XRD : Single-crystal X-ray diffraction confirms the planar geometry of the benzanilide core and the spatial orientation of the formyl group, which is vital for understanding intermolecular interactions in crystal packing .

- IR : Stretching frequencies for C=O (amide: ~1650–1680 cm<sup>−1</sup>; aldehyde: ~1700 cm<sup>−1</sup>) distinguish overlapping functional groups .

Q. What are the key challenges in maintaining stability during the purification of 2'-formyl-benzanilide intermediates?

- Methodological Answer : The formyl group’s susceptibility to oxidation or hydration necessitates inert atmospheres (N2/Ar) and low-temperature chromatography (e.g., silica gel with ethyl acetate/hexane at 4°C) . Stabilizing agents like molecular sieves or anhydrous MgSO4 during workup can mitigate degradation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data for 2'-formyl-benzanilide derivatives be systematically addressed?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with XRD data to validate bond lengths and angles .

- NMR Chemical Shift Predictions : Use software like ACD/Labs or Gaussian to simulate spectra, identifying outliers (e.g., unexpected tautomerism or solvent effects) .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics and adjust computational models for solvent or temperature effects .

Q. What mechanistic insights explain the unexpected formation of quinazoline derivatives during attempts to synthesize macrocyclic intermediates from 2'-formyl-benzanilide precursors?

- Methodological Answer : Under acidic or thermal conditions, intramolecular cyclization between the formyl group and adjacent amine/amide functionalities can occur, forming quinazoline cores instead of macrocycles. Kinetic studies (e.g., time-resolved NMR) and trapping experiments (e.g., with NaBH4 to reduce aldehydes) help map reaction pathways . Mitigation strategies include using bulky protecting groups (e.g., tert-butyl) or low-temperature protocols to suppress cyclization .

Q. How do catalyst systems (e.g., Ph3P/DDQ) influence the regioselectivity of formylation in benzanilide derivatives?

- Methodological Answer :

- DDQ Role : Acts as a mild oxidant, facilitating dehydrogenation without over-oxidizing the aldehyde group .

- Ph3P Role : Stabilizes reactive intermediates via phosphonium salt formation, directing formylation to the ortho position relative to the amide group .

- Kinetic vs. Thermodynamic Control : Varying reaction time and temperature (e.g., 12h at 60°C vs. 24h at 25°C) shifts selectivity between mono- and di-formylated products .

Q. Key Research Challenges and Recommendations

- Synthetic Pitfalls : Side reactions (e.g., quinazoline formation) require rigorous monitoring via TLC or LC-MS .

- Computational Gaps : Improve solvent-implicit models for NMR predictions to reduce RMS errors .

- Catalyst Design : Explore greener alternatives (e.g., organocatalysts) to replace DDQ/PPh3 while maintaining selectivity .

Properties

CAS No. |

33768-43-3 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

N-(2-formylphenyl)benzamide |

InChI |

InChI=1S/C14H11NO2/c16-10-12-8-4-5-9-13(12)15-14(17)11-6-2-1-3-7-11/h1-10H,(H,15,17) |

InChI Key |

WAMIKNKQLHWOHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.